molecular formula C19H22ClN3O B15040415 4-{(1Z)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol

4-{(1Z)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol

Cat. No.: B15040415
M. Wt: 343.8 g/mol
InChI Key: OQCKNQIMERPKIZ-QNGOZBTKSA-N
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Description

4-{(1Z)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol is a complex organic compound that features a piperazine ring substituted with a 2-chlorobenzyl group and an ethanimidoyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1Z)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzyl group.

    Formation of the Ethanimidoyl Group: The ethanimidoyl group is introduced by reacting the substituted piperazine with an appropriate aldehyde or ketone under acidic conditions.

    Attachment to Phenol Ring: Finally, the ethanimidoyl-substituted piperazine is coupled with a phenol derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{(1Z)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidoyl group can be reduced to form amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{(1Z)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{(1Z)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with G-protein-coupled receptors (GPCRs) or ion channels.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-(2-chlorobenzyl)-1-piperazinyl)imino)methyl)-2,6-dimethoxyphenol
  • **4-((4-(2-chlorobenzyl)-1-piperazinyl)imino)methyl)-phenol

Uniqueness

4-{(1Z)-N-[4-(2-chlorobenzyl)piperazin-1-yl]ethanimidoyl}phenol is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

4-[(Z)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C19H22ClN3O/c1-15(16-6-8-18(24)9-7-16)21-23-12-10-22(11-13-23)14-17-4-2-3-5-19(17)20/h2-9,24H,10-14H2,1H3/b21-15-

InChI Key

OQCKNQIMERPKIZ-QNGOZBTKSA-N

Isomeric SMILES

C/C(=N/N1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)O

Canonical SMILES

CC(=NN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)O

Origin of Product

United States

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